beta-Sesquiphellandrene

Catalog No.
S708264
CAS No.
20307-83-9
M.F
C15H24
M. Wt
204.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
beta-Sesquiphellandrene

CAS Number

20307-83-9

Product Name

beta-Sesquiphellandrene

IUPAC Name

(3R)-3-[(2S)-6-methylhept-5-en-2-yl]-6-methylidenecyclohexene

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

InChI

InChI=1S/C15H24/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h6,8,10,14-15H,3,5,7,9,11H2,1-2,4H3/t14-,15+/m0/s1

InChI Key

PHWISBHSBNDZDX-LSDHHAIUSA-N

SMILES

CC(CCC=C(C)C)C1CCC(=C)C=C1

Canonical SMILES

CC(CCC=C(C)C)C1CCC(=C)C=C1

Isomeric SMILES

C[C@@H](CCC=C(C)C)[C@H]1CCC(=C)C=C1

Beta-sesquiphellandrene is a sesquiterpene, specifically classified as a sesquiterpenoid, which consists of three consecutive isoprene units. Its chemical formula is C15H24C_{15}H_{24}, and it is characterized by the IUPAC name 3-(6-methylhept-5-en-2-yl)-6-methylidenecyclohex-1-ene. This compound is notable for its unique structure, which includes a cyclohexene core modified with a methylidene group at position 6 and a branched alkyl chain at position 3 .

  • Studies suggest beta-sesquiphellandrene might possess antiviral activity against rhinovirus and anticancer properties against HCT116 colon cancer cells []. However, the specific mechanisms underlying these effects require further investigation.
  • Data on specific human toxicity is limited.
  • Due to its structure, it's likely not recommended for use in fragrances or flavors [].

Classification and Sources:

Beta-sesquiphellandrene is a naturally occurring organic compound classified as a sesquiterpene. Sesquiterpenes are a diverse group of organic molecules with 15 carbon atoms, commonly found in essential oils of plants. Beta-sesquiphellandrene has been identified in various plants, including ginger (Zingiber officinale) [].

Potential Biological Activities:

Research suggests that beta-sesquiphellandrene may possess various biological activities, including:

  • Antiviral properties: Studies have shown that beta-sesquiphellandrene exhibits antiviral activity against rhinovirus, a common cold virus, by inhibiting its replication [].
  • Anticancer properties: In-vitro studies have indicated potential anti-cancer properties of beta-sesquiphellandrene in human leukemia and lung cancer cell lines [, ]. However, further research is needed to understand its mechanisms and efficacy in vivo (living organisms).

Current Research and Limitations:

While initial research suggests potential applications of beta-sesquiphellandrene in antiviral and anticancer therapy, further investigation is crucial.

  • Limited research: More extensive studies are required to confirm the observed biological activities and elucidate the underlying mechanisms of action.
  • In vitro studies: Current research primarily relies on in vitro (laboratory) experiments. Further in vivo and clinical trials are necessary to assess the safety and efficacy of beta-sesquiphellandrene in humans.

Beta-sesquiphellandrene is synthesized through the action of the enzyme beta-sesquiphellandrene synthase, which catalyzes the conversion of (2E,6E)-farnesyl diphosphate into beta-sesquiphellandrene and diphosphate. The reaction can be summarized as follows:

(2E,6E)farnesyl diphosphatebeta sesquiphellandrene+diphosphate(2E,6E)-\text{farnesyl diphosphate}\rightleftharpoons \text{beta sesquiphellandrene}+\text{diphosphate}

This enzymatic reaction is crucial for the biosynthesis of beta-sesquiphellandrene in various plant species .

Beta-sesquiphellandrene exhibits several biological activities. Recent studies have highlighted its potential antiviral properties, particularly against SARS-CoV-2 and the SFTS virus. Molecular docking studies indicated that beta-sesquiphellandrene can effectively bind to viral proteins, suggesting its potential use as a therapeutic agent . Additionally, it plays a role in lipid metabolism and cellular signaling pathways, contributing to its biological significance .

Beta-sesquiphellandrene can be synthesized through various methods:

  • Enzymatic Synthesis: Utilizing beta-sesquiphellandrene synthase from plant sources like Persicaria minor.
  • Chemical Synthesis: Laboratory methods may involve cyclization reactions starting from simpler terpenoid precursors.
  • Microbial Fermentation: Certain yeast strains, such as Saccharomyces cerevisiae, can produce beta-sesquiphellandrene through metabolic pathways involving terpenoid biosynthesis .

Beta-sesquiphellandrene has diverse applications:

  • Pharmaceuticals: Investigated for antiviral properties and potential use in drug development.
  • Food Industry: Used as a flavoring agent due to its aromatic properties.
  • Cosmetics: Incorporated into fragrances and personal care products for its pleasant scent .

Recent research has focused on the interaction of beta-sesquiphellandrene with viral proteins, particularly in silico studies that assess binding affinities and docking characteristics. The binding energies observed were significant, indicating strong interactions with both spike proteins of SARS-CoV-2 and membrane glycoproteins of the SFTS virus. These findings suggest that beta-sesquiphellandrene could serve as a lead compound for antiviral drug development .

Beta-sesquiphellandrene shares structural similarities with other sesquiterpenoids. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
Alpha-humuleneC15H24C_{15}H_{24}Exhibits anti-inflammatory properties
Beta-caryophylleneC15H24C_{15}H_{24}Known for its anti-cancer effects
FarneseneC15H24C_{15}H_{24}Commonly found in essential oils
Germacrene DC15H24C_{15}H_{24}Involved in plant defense mechanisms

Uniqueness: Beta-sesquiphellandrene's distinct structural modifications contribute to its unique biological activities, particularly its antiviral potential, setting it apart from other similar compounds that may not exhibit such effects .

Beta-sesquiphellandrene is a naturally occurring sesquiterpene with the molecular formula C₁₅H₂₄ and a molecular weight of 204.35 grams per mole [1] [2]. The compound belongs to the sesquiterpenoids class, which are terpenes consisting of three consecutive isoprene units [3] [4]. The International Union of Pure and Applied Chemistry name for beta-sesquiphellandrene is (3R)-3-[(2S)-6-methylhept-5-en-2-yl]-6-methylidenecyclohexene [1] [3] [4].

The structural framework of beta-sesquiphellandrene is characterized by a cyclohexene ring system in which the hydrogens at position 6 are replaced by a methylidene group, and the pro-R hydrogen at position 3 is substituted with a (2S)-6-methylhept-5-en-2-yl group [1] [2]. This sesquiterpene exhibits an alicyclic compound structure with multiple rings and double bonds, which are typical characteristics of sesquiterpenes [5].

The compound contains two defined stereocenters within its molecular architecture [6]. The Chemical Abstracts Service registry number for beta-sesquiphellandrene is 20307-83-9 [1] [7] [5]. The InChI identifier is InChI=1S/C15H24/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h6,8,10,14-15H,3,5,7,9,11H2,1-2,4H3/t14-,15+/m0/s1 [1] [3] [4].

Structural ParameterValue
Molecular FormulaC₁₅H₂₄
Molecular Weight204.35 g/mol
Chemical Abstracts Service Number20307-83-9
InChI KeyPHWISBHSBNDZDX-LSDHHAIUSA-N
Simplified Molecular Input Line Entry SystemCC@@H[C@H]1CCC(=C)C=C1

Stereochemistry and Isomeric Forms

Beta-sesquiphellandrene possesses two chiral centers that give rise to stereoisomeric forms [6] [8]. The absolute configuration of the naturally occurring form is designated as (3R,6S), indicating the spatial arrangement of atoms around the chiral centers [1] [7]. The stereochemical designation follows the Cahn-Ingold-Prelog priority rules for assigning absolute configuration [9].

The compound exists primarily as the (-)-beta-sesquiphellandrene enantiomer, which corresponds to the (3R,6S)-configuration [1] [10]. This enantiomer is also known as (-)-(6R,7S)-sesquiphellandrene in alternative nomenclature systems [1] [4]. The stereochemical complexity arises from the presence of asymmetric carbon atoms at positions 3 and 6 of the cyclohexene ring system [6].

Research has demonstrated that sesquiterpene synthases can produce different stereoisomeric products depending on the enzyme's active site configuration [11]. The stereoselectivity of terpene synthases is determined by specific amino acid residues that control the spatial orientation of carbocation intermediates during the cyclization process [11].

The bisabolyl cation intermediate, which is formed during the biosynthesis of beta-sesquiphellandrene, can exist in both (6R)- and (6S)-configurations [11]. The relative proportions of these intermediates determine the final stereochemical outcome of the enzymatic reaction [11]. Studies on maize terpene synthases have shown that stereoselectivity can be altered through site-directed mutagenesis of key amino acid residues [11].

StereoisomerAbsolute ConfigurationAlternative Designation
(-)-Beta-sesquiphellandrene(3R,6S)(-)-(6R,7S)-sesquiphellandrene
Natural form(3R)-3-[(2S)-6-methylhept-5-en-2-yl]-6-methylidenecyclohexenePrimary enantiomer

Comparative Analysis of (+) and (-) Stereoisomers

The (-)-beta-sesquiphellandrene enantiomer represents the predominant naturally occurring form of this sesquiterpene [1] [10]. Research on bisabolane-type sesquiterpenoids has revealed systematic relationships between absolute configuration and optical rotation properties [12]. Studies demonstrate that compounds with an S configuration at carbon-6 typically exhibit positive optical rotation values, while those with R configuration at carbon-6 display negative optical rotation values [12].

Analysis of seven pairs of bisabolane-type epimers has established clear correlations between stereochemical configuration and optical activity [12]. When the configuration of carbon-6 is S (6S,7S or 6S,7R), the optical rotation is consistently positive, whereas compounds with R configuration at carbon-6 (6R,7S or 6R,7R) exhibit negative optical rotation [12]. This pattern provides a reliable method for determining absolute configuration based on optical rotation measurements [12].

The enantiomeric composition of sesquiterpenes in natural sources can vary significantly [13]. Studies on essential oils have revealed that enantiomeric ratios are influenced by genetic factors, environmental conditions, and biosynthetic pathway regulation [13]. The (-)-enantiomer of beta-sesquiphellandrene has been reported as the major form in various plant species, including Curcuma xanthorrhiza and Alpinia chinensis [1] [2].

Comparative analysis of stereoisomers reveals differences in biological activity profiles [12]. Research indicates that the absolute configuration at carbon-6 significantly affects anti-inflammatory activity, with compounds possessing R configuration at this position demonstrating enhanced biological effects compared to their S counterparts [12]. The stereochemical arrangement also influences molecular interactions with biological targets and affects pharmacological properties [12].

Configuration TypeOptical RotationBiological ActivityNatural Occurrence
(6S,7S) or (6S,7R)Positive valuesVariable activityLess common
(6R,7S) or (6R,7R)Negative valuesEnhanced activityPredominant form

Physical and Chemical Properties

Beta-sesquiphellandrene exhibits characteristic physical properties typical of sesquiterpene hydrocarbons [14] [15]. The compound appears as a colorless oil at room temperature with a density of 0.8760 grams per cubic centimeter at 25 degrees Celsius [14]. The boiling point ranges from 90 to 90.5 degrees Celsius under reduced pressure conditions of 1 Torr [14]. Under standard atmospheric pressure, the estimated boiling point is approximately 262 degrees Celsius [15].

The compound demonstrates limited water solubility due to its hydrophobic nature, with solubility observed in organic solvents including chloroform, ethyl acetate, and methanol [14]. The partition coefficient (XLogP3-AA) is 5.4, indicating high lipophilicity [4] [15]. Beta-sesquiphellandrene shows good solubility in benzyl benzoate, isopropyl myristate, and dioctyl adipate [15].

The vapor pressure of beta-sesquiphellandrene is estimated at 0.0065 hectopascals at 20 degrees Celsius and 0.011 hectopascals at 25 degrees Celsius [15]. The evaporation rate is characterized as slow, consistent with its sesquiterpene structure [15]. The compound exhibits light sensitivity and requires storage under amber conditions with refrigeration under an inert atmosphere [14].

Chemical stability analysis reveals that beta-sesquiphellandrene is susceptible to oxidation and polymerization reactions under certain conditions [14]. The presence of multiple double bonds makes the compound reactive toward electrophilic addition reactions and susceptible to atmospheric oxidation [5]. The topological polar surface area is 0.00 square angstroms, reflecting the absence of polar functional groups [4].

Physical PropertyValueMeasurement Conditions
Density0.8760 g/cm³25°C
Boiling Point90-90.5°C1 Torr pressure
Boiling Point (estimated)262°CStandard pressure
Vapor Pressure0.0065 hPa20°C
Vapor Pressure0.011 hPa25°C
XLogP3-AA5.4Partition coefficient
Molecular Weight204.35 g/molStandard conditions

Spectroscopic Characteristics and Analytical Profiles

Nuclear magnetic resonance spectroscopy provides detailed structural information for beta-sesquiphellandrene [16]. The proton nuclear magnetic resonance spectrum reveals characteristic signals for the methylidene protons appearing as overlapping doublets at approximately 4.74 parts per million [16]. The olefinic protons H1 and H2 of the cyclohexene ring system appear as doublets at 5.67 and 6.14 parts per million respectively, with coupling constants of 10.0 Hertz [16].

Carbon-13 nuclear magnetic resonance spectroscopy exhibits 15 distinct carbon resonances corresponding to the molecular formula C₁₅H₂₄ [16]. The spectrum shows signals for four methyl groups, four methylene carbons, three methine carbons (including one olefinic), and four quaternary carbons (including one olefinic) [16]. The distortionless enhancement by polarization transfer spectrum confirms the presence of an exocyclic alkene through an inverted peak at approximately 109 parts per million [16].

Mass spectrometry analysis of beta-sesquiphellandrene reveals characteristic fragmentation patterns typical of sesquiterpenes [17]. The molecular ion peak appears at mass-to-charge ratio 204, corresponding to the molecular weight [18]. Fragmentation studies using fast atom bombardment time-of-flight mass spectrometry show major fragment ions with maximum fragmentation fractions varying between different collision energies [17]. The fragmentation efficiency ranges from 5 to 84 percent for sesquiterpene molecular ions depending on collision energy conditions [17].

Infrared spectroscopy of beta-sesquiphellandrene displays absorption bands characteristic of alkene and alkyl functional groups [19]. The spectrum shows carbon-hydrogen stretching vibrations in the 2800-3000 wavenumber region and carbon-carbon double bond stretching around 1600-1700 wavenumbers [19]. The fingerprint region below 1400 wavenumbers provides unique spectral characteristics for compound identification [19].

Ultraviolet-visible spectroscopy reveals absorption maxima associated with pi-to-pi-star electronic transitions [20]. Computational studies using configuration interaction with single excitation methods predict the first electronic transition at approximately 7.0-7.5 electron volts, corresponding to wavelengths around 165-177 nanometers [20]. The absorption intensity is moderate, with oscillator strengths ranging from 0.4 to 0.6 [20].

Spectroscopic MethodKey CharacteristicsDiagnostic Features
¹H Nuclear Magnetic ResonanceMethylidene protons at 4.74 ppmOverlapping doublets
¹H Nuclear Magnetic ResonanceOlefinic protons at 5.67, 6.14 ppmJ = 10.0 Hz coupling
¹³C Nuclear Magnetic Resonance15 carbon signalsExocyclic alkene at 109 ppm
Mass SpectrometryMolecular ion at m/z 204Fragmentation efficiency 5-84%
Ultraviolet-VisibleFirst transition 7.0-7.5 eVOscillator strength 0.4-0.6
InfraredCarbon-hydrogen stretch 2800-3000 cm⁻¹Carbon-carbon double bond 1600-1700 cm⁻¹

XLogP3

5.4

Exact Mass

204.187800766 g/mol

Monoisotopic Mass

204.187800766 g/mol

Boiling Point

270.00 to 272.00 °C. @ 760.00 mm Hg

Heavy Atom Count

15

UNII

T636HYS7CY

Other CAS

20307-83-9

Dates

Modify: 2024-04-14

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